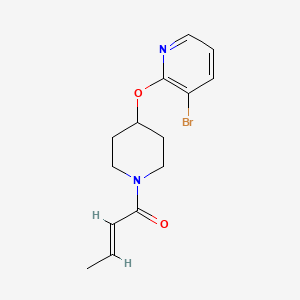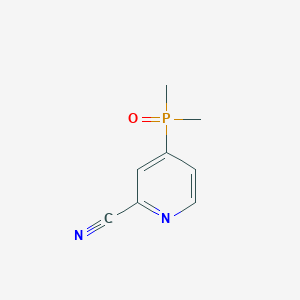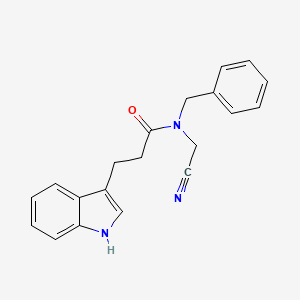
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide is a chemical compound that belongs to the class of indole derivatives. It is also known as BNIP, and it has been extensively studied for its potential applications in scientific research. BNIP is a potent inhibitor of several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which makes it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
BNIP exerts its pharmacological effects by inhibiting the activity of several enzymes, including MAO and AChE. MAO is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for the regulation of mood and behavior. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. AChE is responsible for the breakdown of acetylcholine, which is important for the regulation of muscle contraction and cognitive function. Inhibition of AChE can improve cognitive function and memory.
Biochemical and Physiological Effects:
BNIP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can improve mood and cognitive function. BNIP has also been shown to increase the levels of acetylcholine, which can improve cognitive function and memory. In addition, BNIP has been shown to have anti-inflammatory and anti-cancer properties, which can improve overall health and well-being.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BNIP in lab experiments include its potent pharmacological effects, its ease of synthesis, and its potential applications in scientific research. However, the limitations of using BNIP in lab experiments include its potential toxicity and its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of BNIP. One potential direction is the development of more potent and selective inhibitors of MAO and AChE. Another potential direction is the investigation of the anti-inflammatory and anti-cancer properties of BNIP. Finally, the potential use of BNIP in the treatment of various neurological disorders such as Alzheimer's and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of BNIP involves the reaction of N-benzyl-3-(1H-indol-3-yl)propanamide with cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction yields BNIP as a white crystalline solid with a high purity level. The synthesis of BNIP is a straightforward and efficient process, making it an attractive target for chemical synthesis.
Applications De Recherche Scientifique
BNIP has been extensively studied for its potential applications in scientific research. It has been shown to have potent neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's and Parkinson's disease. BNIP has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c21-12-13-23(15-16-6-2-1-3-7-16)20(24)11-10-17-14-22-19-9-5-4-8-18(17)19/h1-9,14,22H,10-11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJSGNPPJSIBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

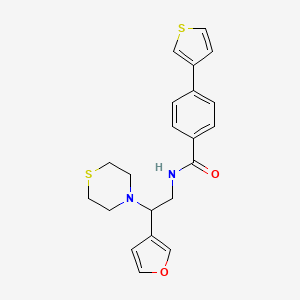

![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B2736207.png)
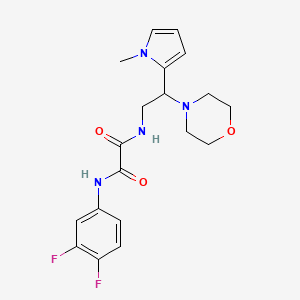

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide](/img/structure/B2736211.png)
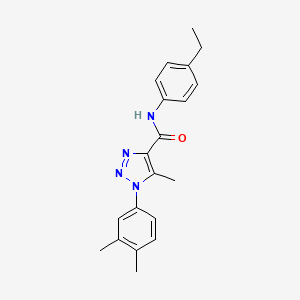
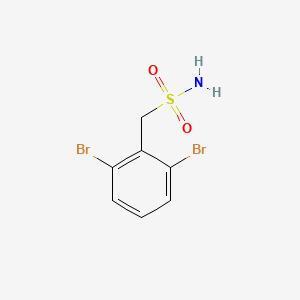
![Diethyl 5-[[10-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]amino]-10-oxodecanoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2736215.png)


![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)
